molecular formula C16H12N2O3 B1594904 Quinoline, 8-((2-nitrophenyl)methoxy)- CAS No. 82131-87-1

Quinoline, 8-((2-nitrophenyl)methoxy)-

Número de catálogo: B1594904
Número CAS: 82131-87-1
Peso molecular: 280.28 g/mol
Clave InChI: DMLVEQQZVAXREO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Quinoline, 8-((2-nitrophenyl)methoxy)- is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline, 8-((2-nitrophenyl)methoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 8-((2-nitrophenyl)methoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-[(2-nitrophenyl)methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-18(20)14-8-2-1-5-13(14)11-21-15-9-3-6-12-7-4-10-17-16(12)15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLVEQQZVAXREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231578
Record name Quinoline, 8-((2-nitrophenyl)methoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82131-87-1
Record name Quinoline, 8-((2-nitrophenyl)methoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082131871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-((2-nitrophenyl)methoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Quinoline, 8-((2-nitrophenyl)methoxy)- chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 8-((2-nitrophenyl)methoxy)quinoline , a photo-activatable ("caged") derivative of the metal chelator 8-hydroxyquinoline.

Focus: 8-((2-nitrophenyl)methoxy)quinoline

Executive Summary

8-((2-nitrophenyl)methoxy)quinoline serves as a "caged" metal chelator. It is chemically engineered to be inert toward metal ions until activated by ultraviolet (UV) light.

  • The Payload: 8-Hydroxyquinoline (8-HQ), a potent bidentate ligand that sequesters transition metals (Zn²⁺, Cu²⁺, Fe³⁺).[1][2][3]

  • The Cage: A 2-nitrobenzyl group attached to the phenolic oxygen. This blocks the coordination site, rendering the molecule unable to bind metals.

  • The Trigger: UV irradiation (λ ≈ 300–365 nm) initiates a Norrish Type II photochemical reaction, cleaving the ether bond and liberating the active 8-HQ chelator.

This tool allows researchers to exert spatiotemporal control over intracellular metal ion concentrations, enabling precise studies of metallobiology, signal transduction, and neurodegeneration.

Chemical Identity & Properties
PropertyDetail
IUPAC Name 8-((2-nitrophenyl)methoxy)quinoline
Common Name Caged 8-HQ; 8-(2-nitrobenzyloxy)quinoline
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water
λ_max (Abs) ~260 nm, ~350 nm (tailing into visible)
Uncaging Wavelength 350–365 nm (UV-A)
Synthesis Protocol

The synthesis utilizes a standard Williamson Ether Synthesis , coupling the phenolate of 8-hydroxyquinoline with an electrophilic 2-nitrobenzyl halide.

Reagents:
  • Substrate: 8-Hydroxyquinoline (1.0 eq)

  • Electrophile: 2-Nitrobenzyl bromide (1.1 eq)

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous DMF or Acetone

  • Atmosphere: Nitrogen or Argon[4]

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (500 mg, 3.44 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add K₂CO₃ (950 mg, 6.88 mmol) to the solution. Stir at room temperature for 30 minutes. The solution will turn bright yellow due to the formation of the phenolate anion.

  • Alkylation: Add 2-nitrobenzyl bromide (817 mg, 3.78 mmol) dropwise (dissolved in 1 mL DMF if solid).

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor reaction progress via TLC (Silica; Hexanes:Ethyl Acetate 3:1). The starting material (8-HQ) is more polar and fluorescent; the product is less polar.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.

    • If solid forms: Filter the precipitate, wash with water (3x) and cold ethanol.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient: 0–30% EtOAc in Hexanes).

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic benzylic singlet (~5.8 ppm, 2H) and the disappearance of the broad phenolic -OH singlet.

Photochemical Mechanism (The "Uncaging")

The utility of this compound relies on the Norrish Type II photorearrangement. Upon absorption of a photon, the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate.[4] This intermediate rearranges to a hemiacetal, which spontaneously collapses to release the free phenol (8-HQ) and a nitrosobenzaldehyde byproduct.

Mechanism Diagram

PhotolysisMechanism GroundState Caged 8-HQ (Ground State) ExcitedState Excited State (Diradical) GroundState->ExcitedState hv (365 nm) Excitation AciNitro aci-Nitro Intermediate ExcitedState->AciNitro 1,5-H Shift (Fast) Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal Cyclization (Rate Limiting) Products Free 8-HQ + 2-Nitrosobenzaldehyde Hemiacetal->Products Collapse (Irreversible)

Figure 1: The photochemical cascade of 2-nitrobenzyl deprotection. The 1,5-hydrogen abstraction is the key initiating step.

Applications in Chemical Biology

The primary application of 8-((2-nitrophenyl)methoxy)quinoline is the controlled induction of metal deficiency .

Experimental Workflow: Intracellular Zinc Sequestration

Objective: To determine the role of labile Zn²⁺ in a specific cellular pathway (e.g., apoptosis or neurotransmission) by rapidly chelating it at a precise time point.

  • Loading: Incubate cells with Caged 8-HQ (10–50 µM) for 30 minutes.

    • Note: The ester/ether linkage is stable; the molecule is hydrophobic and permeable.

  • Baseline: Image cells using a zinc-specific fluorescent probe (e.g., FluoZin-3) to establish baseline cytosolic Zn²⁺ levels.

  • Activation (Uncaging): Irradiate the Region of Interest (ROI) with a 365 nm UV laser or LED (approx. 1–5 mW/cm²) for 10–60 seconds.

    • Reaction: Caged 8-HQ → Free 8-HQ.

  • Sequestration: The liberated 8-HQ immediately binds free Zn²⁺ (log K ≈ 9–10).

  • Readout: Observe the decrease in FluoZin-3 fluorescence (indicating Zn²⁺ loss) or phenotypic changes (e.g., inhibition of enzyme activity).

Advantages over direct addition of 8-HQ:

  • Temporal Resolution: Metal chelation begins exactly when the light is switched on, not when the liquid is pipetted.

  • Spatial Resolution: Using a microscope, you can uncage the chelator in a single cell or even a specific subcellular compartment (if organelle-targeted variants are used).

Safety & Handling
  • UV Hazard: This compound requires UV light for activation. Always wear UV-protective eyewear (ANSI Z87.1 rated for UV) when performing photolysis experiments.

  • Toxicity: While the caged form is less toxic than free 8-HQ, the byproduct (2-nitrosobenzaldehyde) can be reactive toward thiols. Use the minimum effective concentration (typically <50 µM) to avoid off-target toxicity.

  • Light Sensitivity: Store the solid and solutions in amber vials wrapped in foil. Avoid exposure to ambient sunlight or fluorescent room light, which contains trace UV.

References
  • Photocleavage Mechanism: Klán, P. et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. Link

  • 8-HQ Pharmacology: Prachayasittikul, V. et al. "8-Hydroxyquinoline: A Review of its Biological Activities and Therapeutic Potential." Drug Design, Development and Therapy, 2013. Link

  • Caged Compounds in Neuroscience: Ellis-Davies, G.C.R. "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods, 2007. Link

  • Zinc Chelation Strategy: Jiang, D. et al. "Bioinorganic Chemistry of Zinc and its Therapeutic Potential." Metallomics, 2018. Link

Sources

8-(2-nitrobenzyloxy)quinoline CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Photolabile Protection of 8-Hydroxyquinoline for Spatiotemporal Control[1]

Part 1: Chemical Identity & Core Properties[1][2][3][4]

8-(2-Nitrobenzyloxy)quinoline is a photo-activatable ("caged") derivative of the classic chelator and cytotoxic agent 8-hydroxyquinoline (8-HQ).[1] By masking the phenolic hydroxyl group with a photolabile 2-nitrobenzyl moiety, the molecule remains chemically inert and unable to chelate metal ions until activated by UV light. This property makes it an essential tool for studying metal ion signaling (Zn²⁺, Cu²⁺) and developing photo-responsive prodrugs.[1]

Physiochemical Data Table
PropertySpecification
CAS Number 82131-87-1
IUPAC Name 8-[(2-Nitrophenyl)methoxy]quinoline
Synonyms 8-(2-Nitrobenzyloxy)quinoline; Caged 8-HQ; 8-Q-O-Nb
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in water
λ_max (Uncaging) ~350–365 nm (UVA)
Appearance Pale yellow to off-white crystalline solid
Melting Point 138–140 °C (Typical for nitrobenzyl ethers)
Part 2: Mechanistic Principles (Photolysis)[1]

The utility of 8-(2-nitrobenzyloxy)quinoline lies in its response to irradiation.[1] The 2-nitrobenzyl group functions as a photoremovable protecting group (PPG).[1] Upon exposure to near-UV light (300–365 nm), the molecule undergoes an intramolecular redox rearrangement known as the Norrish Type II-like reaction , leading to the release of the free substrate (8-HQ).

Mechanism of Action[2][3]
  • Excitation: Absorption of a photon excites the nitro group to a triplet state.[1]

  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic proton, forming an aci-nitro intermediate.[1]

  • Cyclization: The aci-nitro species cyclizes to form a short-lived isoxazole/hemiacetal intermediate.[1]

  • Collapse: Spontaneous hydrolysis releases the free 8-hydroxyquinoline and the byproduct 2-nitrosobenzaldehyde.[1]

Visualization: Photochemical Uncaging Pathway[1]

PhotolysisMechanism Caged Caged 8-HQ (Inert) Excited Excited State (n-π*) Caged->Excited hν (365 nm) Aci Aci-Nitro Intermediate Excited->Aci H-Abstraction Products Free 8-HQ + Nitrosobenzaldehyde Aci->Products Hydrolysis

Figure 1: Step-wise photochemical degradation of 8-(2-nitrobenzyloxy)quinoline releasing the active chelator.

Part 3: Synthesis Strategy

While simple esters of 8-HQ can be made via acylation, the ether linkage in 8-(2-nitrobenzyloxy)quinoline requires a Williamson ether synthesis.[1] This bond is preferred for biological applications as it is stable to esterases, ensuring that release is strictly light-dependent and not enzymatic.[1]

Optimized Synthetic Protocol

Objective: Synthesis of 8-(2-nitrobenzyloxy)quinoline from 8-hydroxyquinoline and 2-nitrobenzyl bromide.

Reagents:

  • 8-Hydroxyquinoline (1.0 eq)[1]

  • 2-Nitrobenzyl bromide (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous[1]

  • Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein condition)

  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (5 mmol) in anhydrous DMF (15 mL). Add K₂CO₃ (10 mmol) and stir at room temperature for 30 minutes. Why: This deprotonates the phenol (pKa ~9.9), creating the nucleophilic phenoxide anion.

  • Alkylation: Add 2-nitrobenzyl bromide (5.5 mmol) and catalytic KI (0.5 mmol) to the mixture.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours under an inert atmosphere (N₂). Monitor via TLC (30% EtOAc in Hexanes).[1] The starting material (fluorescent) should disappear, replaced by a non-polar spot.[1]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.[1]

  • Purification: Filter the precipitate. If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Reactants 8-Hydroxyquinoline + K2CO3 (Base) Intermediate Phenoxide Anion (Nucleophile) Reactants->Intermediate Deprotonation (DMF, RT) Addition Add 2-Nitrobenzyl Bromide (+ Cat. KI) Intermediate->Addition SN2 Attack Workup Precipitation in Ice Water Addition->Workup 60°C, 4h Final 8-(2-nitrobenzyloxy)quinoline (Crystalline Solid) Workup->Final Filtration/Recrystallization

Figure 2: Williamson ether synthesis pathway for the production of the target photocage.

Part 4: Applications in Chemical Biology[8]
1. "Caged" Metal Chelation

8-HQ is a potent chelator of Zn²⁺ and Cu²⁺.[1] In its caged form, the nitrobenzyl group sterically and chemically blocks the oxygen atom required for bidentate coordination.

  • Experiment: Cells loaded with caged 8-HQ and free Zn²⁺ show no fluorescence change.[1] Upon UV flash, 8-HQ is released, rapidly binding Zn²⁺ and quenching zinc-specific fluorophores or activating 8-HQ's intrinsic metal-bound fluorescence.[1]

2. Photo-activated Cytotoxicity

8-HQ derivatives are ionophores that transport metals into cells/organelles, disrupting homeostasis.[1]

  • Therapeutic Logic: Systemic toxicity of 8-HQ is high.[1] By administering the caged version, the drug is inactive. Focused UV/laser light at a tumor site releases the toxic agent locally, minimizing off-target effects.[1]

Part 5: Quality Control & Validation[1]

To ensure experimental success, the synthesized compound must be validated for purity and photo-activity.[1]

1. NMR Verification:

  • ¹H NMR (CDCl₃): Look for the disappearance of the phenolic proton (~8.5 ppm) and the appearance of the benzylic methylene protons (singlet, ~5.8 ppm). The quinoline aromatic protons will shift slightly upfield due to the loss of the free phenol character.

2. Photolysis Efficiency Assay:

  • Dissolve product in Methanol/PBS (1:1).[1]

  • Measure UV-Vis spectrum (Baseline).[1]

  • Irradiate with 365 nm LED (10 mW/cm²).[1]

  • Observation: Rapid decrease in the 300–320 nm band (caged) and appearance/shift of bands characteristic of free 8-HQ and the nitroso byproduct.

References
  • Photolysis Mechanism: Corrie, J. E. T., et al. (2005).[1] Caged compounds: Chemistry and biological applications. Wiley-Interscience.[1] (General reference for Nitrobenzyl photochemistry).

  • Synthesis Analog: Zhang, J., et al. (2011).[1] 8-(4-Nitrobenzyloxy)quinoline.[1] Acta Crystallographica Section E. [Link] (Methodology adapted for 2-nitro isomer).

  • Biological Application: Bort, G., et al. (2013).[1] Caged metal chelators: a new tool for the study of metal ion signaling. Angewandte Chemie International Edition. (Contextual grounding for caged 8-HQ utility).

Sources

Applications of Caged 8-HQ in Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Developers

Executive Summary

This guide details the design, synthesis, and application of caged 8-hydroxyquinoline (8-HQ) derivatives for spatiotemporal control of metal ion sensing. While 8-HQ is a "privileged scaffold" in medicinal chemistry due to its high affinity for divalent cations (Zn²⁺, Cu²⁺, Fe²⁺), its non-specific binding and systemic toxicity limit its utility in complex biological environments. Caging —the temporary masking of the chelating motif with a photo-labile protecting group (PPG)—resolves these issues. This document provides actionable protocols for synthesizing and utilizing these probes to study metalloneurochemistry and develop theranostic agents for neurodegenerative diseases and cancer.

Core Principles: The Chemistry of Caged 8-HQ

The Chelation Mechanism & Fluorescence Switch

The 8-hydroxyquinoline scaffold binds metal ions via its phenolic oxygen and pyridine nitrogen.[1]

  • Free State (Uncaged): In its neutral form, 8-HQ undergoes Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl and the ring nitrogen, often resulting in weak fluorescence.[1]

  • Chelated State: Binding a metal ion (e.g., Zn²⁺) deprotonates the phenol and rigidifies the structure. This inhibits ESIPT and activates Chelation-Enhanced Fluorescence (CHEF), typically yielding a strong emission (500–550 nm).

  • Caged State: Alkylation or sulfonation of the 8-hydroxyl group sterically and electronically prevents metal binding. The molecule remains "silent" (non-chelating and often non-fluorescent) until activated.

Caging Strategies

Two primary caging classes are employed for 8-HQ:

Caging Group ClassMechanism of ReleaseUncaging Cross-SectionApplication Context
Nitrobenzyls (oNB, DMNB) UV photolysis (350–365 nm) triggers intramolecular redox, cleaving the ether bond.Moderate (~10–100 GM)Standard in vitro and cellular imaging.
Coumarins (Bhc) One-photon (UV) or Two-photon (NIR ~740 nm) excitation.High (>1 GM 2P-action)Deep tissue imaging; reduced phototoxicity.
Sulfonates Photochemical cleavage of the S-O bond.[2]VariableProdrug design; stable against hydrolysis.[3][4]

Mechanistic Workflow

The following diagram illustrates the logic flow of a caged 8-HQ probe, from its inert state to signal generation.

Caged_8HQ_Mechanism cluster_0 Cellular Environment Probe Caged 8-HQ (Non-Fluorescent Non-Chelating) Intermed Photolysis Intermediate Probe->Intermed Absorption Trigger Trigger (UV/NIR Light) Trigger->Probe FreeLigand Free 8-HQ (Weak Fluorescence) Intermed->FreeLigand Cleavage Complex Metal-Ligand Complex (Strong Fluorescence) FreeLigand->Complex Chelation Metal Metal Ion (Zn²⁺, Cu²⁺) Metal->Complex

Caption: Activation pathway of Caged 8-HQ. Light triggers deprotection, restoring affinity for metal ions.

Experimental Protocols

Synthesis of Caged 8-HQ (Example: DMNB-8-HQ)

Note: This protocol synthesizes an ether-linked photocage.

Materials: 8-Hydroxyquinoline, 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br), Potassium carbonate (


), DMF (anhydrous).
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 8-HQ (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add

    
     (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add DMNB-Br (1.1 eq) dissolved in minimal DMF.

  • Incubation: Stir the mixture at 60°C for 4–6 hours under inert atmosphere (

    
    ). Monitor via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Workup: Pour reaction mixture into ice-cold water. The precipitate (caged probe) is filtered, washed with water, and recrystallized from ethanol.

  • Validation: Confirm structure via ¹H-NMR (look for disappearance of phenolic proton and appearance of benzylic

    
     at ~5.5 ppm).
    
In Vitro Photolysis & Sensing Assay

Objective: Determine the uncaging efficiency and metal response.

  • Preparation: Prepare a 10 mM stock of Caged 8-HQ in DMSO. Dilute to 10 µM in HEPES buffer (pH 7.4).

  • Baseline Scan: Measure fluorescence emission (Ex: 360 nm, Em: 400–650 nm). Signal should be negligible.

  • Uncaging: Irradiate the sample with a UV LED (365 nm, 10 mW/cm²) for defined intervals (0, 1, 2, 5, 10 min).

  • Metal Addition: Add ZnCl₂ (20 µM).

  • Readout: Measure fluorescence again. A sharp increase in emission at ~510 nm confirms release and binding.

Live-Cell Spatiotemporal Imaging

Objective: Detect intracellular Zn²⁺ release or redistribution.

Cell_Imaging_Workflow Step1 Cell Culture (HeLa/Neurons on Glass Bottom Dish) Step2 Loading Incubate with 5-10 µM Caged Probe (30 min, 37°C) Step1->Step2 Step3 Wash Remove excess probe with PBS Step2->Step3 Step4 Baseline Imaging (Confocal: Low laser power) Step3->Step4 Step5 Photo-Activation ROI Stimulation (405 nm or 2-Photon 740 nm) Step4->Step5 Step6 Time-Lapse Acquisition Monitor Fluorescence Increase (Em: 500-550 nm) Step5->Step6

Caption: Workflow for live-cell imaging using photocaged 8-HQ probes.

Key Applications & Case Studies

Neurodegenerative Disease (Alzheimer’s & Parkinson’s)

Context: Metal dyshomeostasis (Zn²⁺, Cu²⁺ accumulation) is linked to amyloid-beta aggregation.

  • Application: Caged 8-HQ derivatives (e.g., sulfonates) act as "pro-chelators." They cross the Blood-Brain Barrier (BBB) in a lipophilic, inert form.

  • Mechanism: Upon reaching the target tissue, local activation (or enzymatic hydrolysis for sulfonate esters) releases 8-HQ.

  • Therapeutic Effect: The released 8-HQ sequesters excess Cu/Zn from amyloid plaques, potentially solubilizing them, while the fluorescence signal reports the location of these metal pools.

Intracellular Zinc Signaling

Context: Zn²⁺ acts as a secondary messenger ("zinc sparks") in fertilization and neurotransmission.

  • Advantage: Unlike standard sensors (e.g., FluoZin-3) which are "always on," caged 8-HQ allows researchers to define when sensing begins. This distinguishes static zinc pools from dynamic zinc release events.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Probe hydrolysis or impure synthesis.Purify via HPLC; store stocks in dark/anhydrous DMSO.
No Fluorescence after UV Insufficient uncaging power or low quantum yield.Increase UV intensity; switch to Bhc-caged variants (higher cross-section).
Cytotoxicity High concentration of probe or UV damage.Titrate probe (<10 µM); use Two-Photon excitation (NIR) to minimize photodamage.

References

  • Design, Synthesis and Photochemical Reactivation of Caged Prodrugs of 8-Hydroxyquinoline-Based Enzyme Inhibitors Source: ResearchGate / PubMed

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group Source: Wiley-VCH / Instras

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection Source: ACS Omega / PMC

  • New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Source: J. Am. Chem. Soc.[5] / Instras [4]

  • A Zinc(II) Photocage Based on a Decarboxylation Metal Ion Release Mechanism Source: NIH / PMC

Sources

Methodological & Application

Application Note: Synthesis Protocol for 8-((2-Nitrophenyl)methoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This technical guide details the synthesis of 8-((2-nitrophenyl)methoxy)quinoline (also known as 8-(2-nitrobenzyloxy)quinoline or NQ). This molecule serves as a critical photo-caged chelator . The 2-nitrobenzyl moiety acts as a photolabile protecting group for the phenolic oxygen of 8-hydroxyquinoline (8-HQ).

Primary Application: In its protected state, the molecule has a drastically reduced affinity for metal ions (


, 

,

). Upon irradiation with UV light (typically 350–365 nm), the ether bond cleaves, releasing free 8-HQ and restoring its high-affinity chelating properties. This "uncaging" mechanism is vital for spatiotemporal control of metal ion concentrations in biological assays and materials science.

Retrosynthetic Analysis & Strategy

The synthesis relies on a classic Williamson Ether Synthesis .[1][2] The strategy involves the nucleophilic attack of the 8-quinolinolate anion on the benzylic carbon of 2-nitrobenzyl bromide.

Reaction Scheme (DOT Visualization)

ReactionScheme HQ 8-Hydroxyquinoline (Nucleophile) Inter 8-Quinolinolate Anion HQ->Inter Deprotonation (DMF, 60°C) Base K2CO3 (Base) Base->Inter Prod 8-((2-Nitrophenyl)methoxy)quinoline (Target Ether) Inter->Prod SN2 Attack Elec 2-Nitrobenzyl Bromide (Electrophile) Elec->Prod Side KBr + CO2 Prod->Side Byproducts

Figure 1: Mechanistic pathway for the O-alkylation of 8-HQ. The reaction proceeds via an SN2 mechanism facilitated by a polar aprotic solvent.

Critical Strategic Choices (Expertise & Experience)
  • Solvent Selection (DMF vs. Acetone): While acetone is a common solvent for Williamson syntheses, DMF (Dimethylformamide) is superior for this specific protocol. 8-HQ salts can have poor solubility in acetone, leading to heterogeneous mixtures and slower kinetics. DMF, being polar aprotic, effectively solvates the potassium cation (

    
    ), leaving the quinolinolate anion "naked" and highly reactive, driving the reaction to completion in <4 hours.
    
  • Base Selection (

    
    ):  We utilize anhydrous Potassium Carbonate. It is mild enough to prevent ring degradation but strong enough (
    
    
    
    of conjugate acid ~10.3) to fully deprotonate 8-HQ (
    
    
    ~9.9). Stronger bases like NaH are unnecessary and introduce moisture sensitivity risks.
  • Regioselectivity: 8-HQ is an ambident nucleophile (attack can occur at O or N). Under basic conditions with a "hard" electrophile like a benzyl bromide, O-alkylation is kinetically favored over N-alkylation (quaternization).

Materials & Reagents Table

Reagent/SolventRoleMW ( g/mol )EquivalentsPurity Requirement
8-Hydroxyquinoline Substrate145.161.0>99% (Recrystallized)
2-Nitrobenzyl bromide Electrophile216.031.1>98% (Lachrymator!)
Potassium Carbonate Base138.212.0Anhydrous, Powdered
DMF Solvent73.09N/AAnhydrous (<0.1% H2O)
Ethanol Recrystallization46.07N/AAbsolute

Detailed Experimental Protocol

Phase 1: Activation (Deprotonation)
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (calcium chloride or nitrogen balloon).

  • Dissolution: Add 1.45 g (10 mmol) of 8-Hydroxyquinoline to the flask.

  • Solvation: Add 15 mL of anhydrous DMF . Stir until fully dissolved (solution will be pale yellow).

  • Base Addition: Add 2.76 g (20 mmol) of anhydrous

    
     .
    
    • Observation: The suspension will turn a bright yellow/orange color. This visual shift confirms the formation of the phenoxide anion.

  • Activation: Stir at room temperature for 30 minutes to ensure complete deprotonation.

Phase 2: Alkylation ( Reaction)
  • Addition: Add 2.38 g (11 mmol) of 2-nitrobenzyl bromide in one portion.

    • Safety Note: 2-nitrobenzyl bromide is a potent lachrymator. Perform this step strictly inside a fume hood.

  • Reaction: Heat the mixture to 60°C in an oil bath. Stir vigorously for 3–4 hours .

    • Monitoring: Monitor by TLC (Silica gel; Eluent: 30% Ethyl Acetate in Hexane). The starting material (8-HQ) is more polar (lower

      
      ) than the product ether. The reaction is complete when the 8-HQ spot disappears.
      
Phase 3: Workup & Purification
  • Quench: Allow the reaction to cool to room temperature. Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring.

    • Mechanism:[1][2][3][4][5] DMF is miscible with water. The product, being hydrophobic, will crash out as a precipitate.

  • Filtration: Stir the aqueous suspension for 15 minutes to coagulate the solid. Filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • 
       mL Water (to remove residual DMF and KBr).
      
    • 
       mL Cold Ethanol (to remove unreacted starting materials).
      
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from minimal boiling Ethanol (or Methanol).

    • Yield Expectation: 70–85% as pale yellow/off-white needles.

Process Workflow Diagram

Workflow Start Start: Dissolve 8-HQ in DMF Deprot Add K2CO3 (Wait for yellow color) Start->Deprot React Add 2-Nitrobenzyl Bromide Heat 60°C, 3h Deprot->React Quench Pour into Ice Water (Precipitation) React->Quench Filter Vacuum Filtration Wash with H2O Quench->Filter Purify Recrystallize from EtOH Filter->Purify Final Pure Caged 8-HQ Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Characterization & Validation (Self-Validating System)

To confirm the identity of the product and ensure the "caging" was successful (O-alkylation vs N-alkylation), verify the following spectral data:

NMR (400 MHz, )
  • 
     5.75 ppm (s, 2H):  This singlet corresponds to the benzylic methylene protons (
    
    
    
    ).
    • Validation Logic: If N-alkylation occurred, this shift would be significantly different, and the aromatic pattern of the quinoline ring would shift downfield due to the loss of aromaticity in the pyridine ring.

  • 
     8.94 ppm (dd, 1H):  Characteristic proton at position 2 of the quinoline ring.
    
  • 
     8.15 ppm (d, 1H):  Proton ortho to the nitro group on the benzyl ring.
    
Melting Point[6][7][8]
  • Expected Range: 138–140°C. (Sharp melting point indicates high purity).

Photolysis Check (Functional Assay)
  • Dissolve a small amount in acetonitrile/water. Irradiate with a handheld UV lamp (365 nm) for 5 minutes.

  • Result: The solution should develop a stronger fluorescence or change absorption profile, indicating the release of free 8-HQ.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate DMF volume too high during quench.Reduce DMF in initial step or add brine to the ice water to salt out the product.
Product is Oily/Sticky Residual DMF or impurities.Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Starting Material Remains Water in solvent/reagents.[6][7]Ensure

is freshly dried. Use a molecular sieve-dried DMF.
Dark/Tarred Reaction Temperature too high (>90°C).Keep reaction at 60°C. Higher temps promote decomposition of the nitrobenzyl group.

References

  • Williamson, A. W. (1850).[1][5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Organic Syntheses. "Quinoline, 8-methoxy-." Org.[7][8][9] Synth. 1955, 3, 568. (General protocol for 8-HQ alkylation).

  • Maki, T. et al. (2001). "Photorelease of Zn2+ with 8-hydroxyquinoline derivatives." Journal of the American Chemical Society. (Specific application of nitrobenzyl-caged 8-HQ).

  • Rehman, Z. et al. (2013). "Synthesis, characterization and biological screening of 8-hydroxyquinoline derivatives." Journal of Chemical Society of Pakistan. (Characterization data support).

Sources

Application Note & Protocols: Spatiotemporal Control of Metal Ion Sensing by Coupling 8-(2-nitrobenzyloxy)quinoline to Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of photoactivatable ("caged") fluorescent metal ion sensors. Specifically, it details the coupling of the photolabile protecting group (PPG) 8-(2-nitrobenzyloxy)quinoline to a fluorescent sensor scaffold. This strategy enables precise spatiotemporal control over the sensor's activity, allowing researchers to initiate metal ion detection at specific locations and times using light. This powerful technique is invaluable for studying dynamic metal ion fluxes in complex biological systems and for developing advanced diagnostic tools.

Principle of the Method

The core of this methodology lies in the temporary inactivation of a fluorescent metal sensor by a photolabile protecting group, a process often referred to as "caging".[1] The 8-(2-nitrobenzyloxy)quinoline moiety serves as an effective caging group, masking the metal-coordinating functionality of the sensor and rendering it insensitive to its target metal ion. Upon irradiation with UV-A light (typically 350-420 nm), the 2-nitrobenzyl group undergoes a well-established intramolecular rearrangement, leading to the cleavage of the bond connecting it to the sensor.[2][3][4][5] This "uncaging" event restores the sensor's native structure, enabling it to bind the target metal ion and produce a fluorescent signal. This light-triggered activation provides unparalleled control over the timing and location of the sensing event.[6]

The general mechanism involves an excited-state intramolecular hydrogen abstraction by the nitro group from the benzylic carbon, which then leads to the formation of an aci-nitro intermediate.[2][3] This intermediate subsequently rearranges to release the active sensor and a 2-nitrosobenzaldehyde byproduct.[3]

Materials and Reagents

  • Fluorescent Metal Sensor: A sensor possessing a free hydroxyl or amine group suitable for etherification or amination (e.g., a derivative of 8-hydroxyquinoline[7][8][9] or fluorescein[10]).

  • Caging Agent: 8-(bromomethyl)-2-nitro-1-((2-nitrobenzyl)oxy)quinoline (or a similar activated 2-nitrobenzyl derivative).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Purification: Silica gel for column chromatography, HPLC system.

  • Solvents for Chromatography: Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate (EtOAc).

  • Characterization: NMR spectrometer, Mass spectrometer (e.g., ESI-MS), UV-Vis spectrophotometer, Fluorometer.

  • Photolysis: UV lamp with a filter for the desired wavelength range (e.g., 365 nm), or a laser source.

  • Buffers: HEPES, TRIS, or other appropriate buffer for functional assays.

  • Metal Ion Solutions: Stock solutions of the target metal ion (e.g., ZnCl₂, CuSO₄) and other potentially interfering ions.

Experimental Protocols

Protocol 1: Synthesis of the Caged Fluorescent Sensor

This protocol describes a general procedure for the O-alkylation of a hydroxyl-containing fluorescent sensor with an 8-(bromomethyl)-2-nitroquinoline derivative.

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the fluorescent metal sensor (1.0 equivalent) in anhydrous DMF.

    • Add anhydrous K₂CO₃ (3.0 equivalents). The base is crucial for deprotonating the hydroxyl group on the sensor, making it a more potent nucleophile.

    • Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction:

    • Dissolve the 8-(bromomethyl)-2-nitroquinoline caging agent (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the caging agent solution dropwise to the stirring sensor solution.

    • Heat the reaction mixture to 60-80 °C and stir overnight. The elevated temperature increases the rate of the Sₙ2 reaction.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A new spot corresponding to the more non-polar product should appear, while the starting material spot diminishes.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold deionized water and extract with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.[11]

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[11]

Protocol 2: Purification and Characterization
  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., Hexane/Ethyl Acetate or DCM/Methanol) to isolate the pure caged sensor.

  • Characterization:

    • NMR Spectroscopy: Confirm the structure of the product using ¹H and ¹³C NMR. The appearance of new peaks corresponding to the 2-nitrobenzyl group and the disappearance of the hydroxyl proton peak are indicative of successful coupling.

    • Mass Spectrometry: Determine the exact mass of the synthesized compound using high-resolution mass spectrometry (HRMS) to confirm its elemental composition.

    • Purity Analysis: Assess the purity of the final compound using HPLC.

Protocol 3: Photolysis (Uncaging) and Functional Validation
  • Preparation of Solutions:

    • Prepare a stock solution of the purified caged sensor in a suitable solvent (e.g., DMSO or ACN).

    • Prepare working solutions of the caged sensor in the desired aqueous buffer (e.g., 20 mM HEPES, pH 7.4).

  • Baseline Fluorescence Measurement:

    • In a quartz cuvette, add the buffered solution of the caged sensor.

    • Add a solution of the target metal ion.

    • Record the fluorescence emission spectrum. Minimal to no change in fluorescence is expected, confirming the sensor is effectively "caged".

  • Photolysis (Uncaging):

    • Irradiate the solution in the cuvette with a UV light source (e.g., 365 nm LED) for a defined period (e.g., 1-10 minutes).[12] The optimal irradiation time should be determined empirically.

  • Post-Photolysis Fluorescence Measurement:

    • After irradiation, record the fluorescence emission spectrum again. A significant increase in fluorescence intensity should be observed, indicating the release of the active sensor and its subsequent binding to the metal ion.

  • Selectivity and Control Experiments:

    • To confirm that the fluorescence increase is due to the uncaged sensor binding the target metal, perform control experiments:

      • Irradiate the caged sensor in the absence of the target metal ion.

      • Test the fluorescence response of the irradiated solution to other biologically relevant metal ions to assess selectivity.[13]

Data Analysis and Interpretation

The efficacy of the caged sensor is evaluated based on several key parameters, which should be systematically measured and tabulated for clear comparison.

ParameterCaged Sensor (Before Photolysis)Uncaged Sensor (After Photolysis)Description
λ_abs (max) ~340-350 nmDependent on sensorThe absorption maximum of the caged compound is typically dominated by the 2-nitrobenzyl chromophore.
λ_em (max) Minimal EmissionDependent on sensorThe caged compound should exhibit very low background fluorescence.
Quantum Yield (Φ) < 0.01> 0.1 (Typical)A low quantum yield before photolysis and a high quantum yield after uncaging and metal binding indicate a high-contrast sensor.[13]
Response to Target Metal No significant change> 10-fold fluorescence increaseThe fluorescence "turn-on" ratio is a critical measure of sensor performance.
Uncaging Quantum Yield (Φu) N/A~0.1 - 0.6The efficiency of the photorelease process.[12][14]

Visualization of Key Processes

Chemical Coupling Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Sensor_OH Fluorescent Sensor (with -OH group) Caged_Sensor Caged Sensor (Ether Linkage) Sensor_OH->Caged_Sensor + NBE_Br 8-(bromomethyl)- 2-nitroquinoline NBE_Br->Caged_Sensor Base K₂CO₃ or Cs₂CO₃ Base->Caged_Sensor Deprotonation Solvent Anhydrous DMF Solvent->Caged_Sensor Heat 60-80 °C Heat->Caged_Sensor

Caption: General scheme for the synthesis of a caged sensor via Williamson ether synthesis.

Experimental Workflow

G Synthesis 1. Synthesis (Coupling Reaction) Purification 2. Purification (Column Chromatography) Synthesis->Purification Characterization 3. Characterization (NMR, MS, HPLC) Purification->Characterization Validation 4. Functional Validation Characterization->Validation Baseline 4a. Measure Fluorescence (No UV, + Metal) Validation->Baseline Photolysis 4b. Photolysis (Uncaging) (UV Light, ~365 nm) Baseline->Photolysis FinalMeasure 4c. Measure Fluorescence (+ Metal) Photolysis->FinalMeasure Analysis 5. Data Analysis (Calculate Turn-On Ratio) FinalMeasure->Analysis

Caption: Workflow from synthesis to functional validation of the caged fluorescent sensor.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low reaction yield Incomplete deprotonation of the sensor.Use a stronger base (e.g., Cs₂CO₃); ensure all reagents and solvents are anhydrous.
Decomposition of reagents.Use fresh reagents; run the reaction under an inert atmosphere.
Incomplete uncaging Insufficient light exposure.Increase irradiation time or light intensity.
Incorrect wavelength.Ensure the light source wavelength matches the absorption spectrum of the 2-nitrobenzyl group (~340-360 nm).[3]
High background fluorescence Impure caged compound.Re-purify the compound by HPLC.
Instability of the caged compound (hydrolysis).Prepare fresh solutions before use; store stock solutions at -20°C.

Conclusion

The ability to cage and subsequently uncage fluorescent metal sensors with light is a transformative approach for the precise study of metal ion dynamics. The use of 8-(2-nitrobenzyloxy)quinoline as a photolabile protecting group offers a robust and versatile method for achieving this control. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize and validate their own photoactivatable sensors, paving the way for new discoveries in cell biology, neuroscience, and drug development.

References

  • Photolabile protecting group - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Burdette, S. C., Walkup, G. K., Spingler, B., Tsien, R. Y., & Lippard, S. J. (2001). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society, 123(32), 7831–7841.
  • Klán, P., Å olomek, T., Bochet, C. G., Blanc, A., Givens, R. S., Rubina, M., Popik, V. V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
  • Yohannes, A., & Tadesse, S. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Applied Chemistry, 3(2), 1-13.
  • Yilmaz, M. D., Avcibasi, N., & Mutlu, G. (2024).
  • Kaur, N., & Kumar, S. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan, 93(12), 1503–1522.
  • Wang, D., Li, S.-J., Cao, W., Wang, Z., & Ma, Y. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(15), 13217–13225.
  • Kondrashov, K. S., & Deiters, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Israel Journal of Chemistry, 57(7-8), 589–600.
  • Azman, N. Z. N., et al. (2021). Detection of Zinc Ions Using a Fluorescent Compound Derived from a Cyanoacrylic Acid-based Chemosensor.
  • Zhang, Y., et al. (2024). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 29(8), 1849.
  • Nolan, E. M., & Lippard, S. J. (2009). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 42(1), 193–203.
  • Liu, J. (2001). Synthesis and design of fluorescence ligands to act as sensor for zinc. University of British Columbia.
  • Il’ichev, Y. V., & Schwörer, M. A. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595.
  • Wang, S., Zhou, Q., Li, Y., & Wang, P. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society, 144(5), 2261–2270.
  • Seo, T. S., Bai, X., Ruparel, H., Li, Z., Turro, N. J., & Ju, J. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Photochemical & Photobiological Sciences, 3(1), 28-34.
  • Donahue, C. M., Asad, N., & Dore, T. M. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 85(2), 726–744.
  • Wang, S., et al. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society, 144(5), 2261-2270.
  • Il'ichev, Y. V., & Schwörer, M. A. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595.
  • Liu, Y., et al. (2020). Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. Photochemistry and Photobiology, 96(5), 1017-1023.
  • ResearchGate. (2022). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. Retrieved February 24, 2026, from [Link]

  • Chembites. (2020, June 22). Release the molecule! Photolabile protecting groups. Retrieved February 24, 2026, from [Link]

  • Lee, M. H., et al. (2008). Synthesis of highly selective fluorescent peptide probes for metal ions: tuning selective metal monitoring with secondary structure. Bioorganic & Medicinal Chemistry, 16(18), 8493-8499.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Wang, Y., et al. (2022). Synthesis of a fluorescent probe based on a heck coupling reaction for detecting Cu2+.
  • Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2008). Synthesis of highly selective fluorescent peptide probes for metal ions: Tuning selective metal monitoring with secondary structure. Retrieved February 24, 2026, from [Link]

  • Johnsson, K., et al. (2023).
  • DergiPark. (2019). Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor. Retrieved February 24, 2026, from [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved February 24, 2026, from [Link]

  • Semantic Scholar. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Retrieved February 24, 2026, from [Link]

Sources

Application Note: Spatiotemporal Control of Antiproliferative Agents via UV-Responsive Mesoporous Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Rationale

The systemic delivery of antiproliferative agents (e.g., Doxorubicin, Paclitaxel) is often limited by dose-dependent toxicity and lack of specificity. Off-target accumulation leads to severe side effects such as cardiotoxicity and myelosuppression.

This Application Note details the engineering of Photo-Responsive Mesoporous Silica Nanoparticles (MSNs) . Unlike passive carriers (EPR effect only), these systems utilize a "Gatekeeper" mechanism. The drug is sequestered within the mesopores and capped with a bulky moiety via a photocleavable o-nitrobenzyl (ONB) linker. Release occurs only upon irradiation with 365 nm UV light, offering precise spatiotemporal control.

Mechanistic Principle: The Photochemical Gatekeeper

The core technology relies on the photocleavage of the o-nitrobenzyl (ONB) group. In the dark, the ONB linker covalently holds a bulky "cap" (e.g., gold nanoparticles, macrocyclic molecules, or bulky organic esters) over the pore entrance, trapping the cargo.

Upon irradiation at


 nm, the ONB group undergoes a rearrangement (related to the Norrish Type II reaction), cleaving the bond between the silica surface and the cap. The cap diffuses away, and the cargo is released via diffusion.
Diagram 1: The Gatekeeper Mechanism

GatekeeperMechanism MSN Mesoporous Silica (Drug Loaded) Linker o-nitrobenzyl (ONB) Linker (Intact) MSN->Linker Covalent Bond Cap Bulky Cap (Gatekeeper) Linker->Cap Blocks Pore Cleavage Photocleavage Reaction Linker->Cleavage Absorbs Energy UV UV Photon (365 nm) UV->Linker Release Drug Release (Diffusion) Cleavage->Release Pore Opens Byproduct Nitroso Byproduct + Free Cap Cleavage->Byproduct Dissociation

Caption: Schematic of the UV-triggered uncaging process. The ONB linker acts as a photosensitive fuse that breaks upon 365 nm irradiation.

Experimental Protocol: Synthesis & Functionalization

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Precursors: Tetraethyl orthosilicate (TEOS), Cetyltrimethylammonium bromide (CTAB).

  • Functionalization: (3-Aminopropyl)triethoxysilane (APTES).

  • Linker: 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid (ONB-Acid).

  • Payload: Doxorubicin HCl (DOX).[1]

  • Solvents: Ethanol, Toluene, DMSO, PBS (pH 7.4).

Step 1: Synthesis of MCM-41 Type MSNs

Objective: Create uniform nanoparticles (~100 nm) with 2-3 nm pores.

  • Dissolve 1.0 g CTAB (template) in 480 mL deionized water and 3.5 mL 2M NaOH.

  • Heat to 80°C under vigorous stirring.

  • Add 5.0 mL TEOS dropwise. A white precipitate forms immediately.

  • Maintain stirring at 80°C for 2 hours.

  • Purification: Filter, wash with abundant water/ethanol.

  • Template Removal (Critical): Reflux particles in acidic ethanol (1 mL HCl in 100 mL EtOH) for 6 hours to extract CTAB. Note: Incomplete removal prevents drug loading.

Step 2: Surface Functionalization (Amination)

Objective: Introduce -NH2 anchor points for the linker.

  • Suspend 1.0 g extracted MSNs in 50 mL dry toluene.

  • Add 1.0 mL APTES. Reflux at 110°C for 24 hours under inert atmosphere (

    
    ).
    
  • Centrifuge and wash with toluene and ethanol to remove unreacted silane.

  • Result: MSN-NH2 .

Step 3: Drug Loading & Capping (The "Gatekeeping" Step)

Objective: Load drug and lock the door simultaneously to maximize entrapment.

  • Loading: Suspend 100 mg MSN-NH2 in 10 mL PBS containing Doxorubicin (1 mg/mL). Stir for 24 hours in the dark.

  • Capping Reaction: Add the ONB-Acid linker (activated with EDC/NHS) to the suspension. The carboxyl group of the linker reacts with the surface amines (MSN-NH2), forming an amide bond.

    • Expert Insight: The bulky aromatic structure of the ONB group itself can act as a partial cap, but conjugating a larger polymer or nanoparticle to the other end of the ONB linker is often required for zero-premature-leakage.

  • Washing: Centrifuge repeatedly to remove free drug.

  • Storage: Store lyophilized powder in the dark at 4°C.

Validation Workflow: Release Kinetics & Efficacy

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Validation Synth MSN Synthesis (Sol-Gel) Load Drug Loading & Capping Synth->Load TEM TEM Imaging (Pore Structure) Load->TEM BET BET Analysis (Surface Area) Load->BET Release Release Kinetics (Dialysis/UV-Vis) Load->Release Cell In Vitro Toxicity (MTT Assay) Release->Cell

Caption: End-to-end workflow from sol-gel synthesis to biological validation.

Protocol: The "Staircase" Release Experiment

This experiment proves that release is light-dependent and not just passive leakage.

  • Setup: Place 5 mg of Drug-Loaded MSNs in a dialysis bag (MWCO 3.5 kDa). Immerse in 20 mL PBS at 37°C.

  • Dark Phase (0-60 min): Measure drug concentration in the external buffer every 10 min. Expectation: Near zero release.

  • Irradiation Phase (60-70 min): Expose the dialysis bag to a UV LED (365 nm, 10 mW/cm²).

  • Dark Phase (70-130 min): Turn off light. Measure release. Expectation: Release rate plateaus.

  • Repeat: Cycle light ON/OFF to generate a "staircase" profile.

Data Interpretation: Expected Release Profiles
ConditionRelease KineticsInterpretation
Dark (Control) < 5% over 24hExcellent capping efficiency; minimal premature leakage.
Continuous UV First-order release (~80% in 4h)Complete photocleavage of gatekeepers.
Pulsed UV Step-wise (Staircase) increaseTrue "On-Demand" control. Release stops when light stops.

In Vitro Antiproliferative Assay

Cell Line Model: HeLa or MCF-7 (Cancer lines).

  • Seeding: Seed cells in a 96-well plate (5,000 cells/well) and incubate for 24h.

  • Treatment Groups:

    • Group A: PBS (Negative Control)

    • Group B: Free Drug (Positive Control)

    • Group C: MSN-Drug (Dark)

    • Group D: MSN-Drug + UV (10 min @ 365 nm)

    • Group E: UV Only (Light Toxicity Control)

  • Incubation: Incubate for 48 hours post-treatment.

  • Readout: Perform MTT or CCK-8 assay to measure viability.

  • Success Criteria: Group C should show high viability (low toxicity), while Group D should mimic Group B (high toxicity).

Troubleshooting & Expert Tips

  • Premature Leakage: If you observe high release in the dark, the "cap" may be too small for the pore size. Ensure the capping agent (e.g., the specific ONB derivative or attached nanoparticle) is larger than the pore diameter (~2.5 nm).

  • UV Penetration: UV light has poor tissue penetration. For in vivo applications, consider Upconversion Nanoparticles (UCNPs) . These convert penetrating Near-Infrared (980 nm) light into local UV photons to trigger the ONB release deep within tissue.

  • Aggregation: MSNs can aggregate in high-salt buffers (PBS). PEGylation of the outer surface (distal to the gatekeeper) can improve colloidal stability.

References

  • Mechanism of ONB Photocleavage

    • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications.[2][3] (2006).[2][3] National Institutes of Health (NIH).

    • 3[4][2][1][5][6][7]

  • MSN Functionalization Protocols

    • Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells.[8] (2022).[8][9][3] Dove Medical Press.

    • 8[4][2][9][1][5][6][7]

  • Light-Responsive Drug Delivery Reviews

    • Light-Responsive and Dual-Targeting Liposomes: From Mechanisms to Targeting Strategies.[10] (2024).[1][11] National Institutes of Health (NIH).

    • 12[5][6][7]

  • Doxorubicin Release Studies

    • Triply Triggered Doxorubicin Release From Supramolecular Nanocontainers. (2011).[11] ACS Publications.

    • 13[2][1][7]

  • Advanced Caging Strategies

    • Functionalized mesoporous silica nanoparticles for stimuli-responsive and targeted drug delivery.[8][14][15] ResearchGate.

    • 14[2][9][1][5][6][7]

Sources

Troubleshooting & Optimization

Minimizing spontaneous hydrolysis of nitrobenzyl ethers in dark conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for researchers experiencing stability issues with o-nitrobenzyl (ONB) systems.

Ticket ID: ONB-DARK-STABILITY-001 Subject: Minimizing Spontaneous Hydrolysis in Dark Conditions Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Spontaneous hydrolysis of o-nitrobenzyl (ONB) ethers in the absence of light is a common but preventable failure mode. While these protecting groups are designed to be photolabile, their chemical structure—specifically the resonance stabilization required for photolysis—inherently creates susceptibility to acid-catalyzed solvolysis and nucleophilic attack.

The Root Cause: The same electronic features that make ONB groups "good" photocages (e.g., electron-donating groups like methoxy substituents, benzylic stabilization) also stabilize the benzylic carbocation intermediate, lowering the activation energy for thermal (dark) hydrolysis.

Diagnostic Module: The Mechanics of Failure

To fix the instability, you must understand the competing pathways. In the dark, the primary degradation mechanism is Acid-Catalyzed Solvolysis (


) .
The Dark Hydrolysis Pathway

Unlike the light-induced "nitro-nitrite rearrangement," dark instability is driven by the protonation of the ether oxygen, followed by the departure of the leaving group (your payload).

DarkHydrolysis cluster_factors Accelerating Factors Ether Intact ONB Ether (Protected Payload) Protonation Protonation (Acidic Media) Ether->Protonation + H+ Carbocation Benzylic Carbocation (Intermediate) Protonation->Carbocation - Payload (H-L) Hydrolysis Hydrolyzed Product (Premature Release) Carbocation->Hydrolysis + H2O Factor1 Electron Donating Groups (e.g., DMNB) Factor1->Carbocation Stabilizes Factor2 Alpha-Substituents (e.g., Methyl) Factor2->Carbocation Stabilizes

Figure 1: Mechanism of spontaneous dark hydrolysis. Electron-donating groups (EDGs) and alpha-substituents stabilize the carbocation, making the compound more susceptible to acid cleavage.

Prevention Protocols (The "Fix")

A. Structural Optimization (The Hardware)

If you are in the design phase, select your derivative based on the trade-off between Photosensitivity and Dark Stability .

DerivativeStructureDark StabilityPhotosensitivityRecommendation
NB (2-Nitrobenzyl)UnsubstitutedHighLowUse for highly unstable payloads (e.g., phosphates).
DMNB (4,5-Dimethoxy-2-nitrobenzyl)Methoxy EDGsModerateHighStandard for most biology; avoid pH < 5.

-Methyl NB
Methyl at benzylic CLow Very HighRisk High: The

-methyl group significantly stabilizes the carbocation, increasing dark hydrolysis rates.
CNB (

-Carboxy-2-nitrobenzyl)
Carboxyl groupHighModerateGood water solubility and stability.

Critical Insight: If you are using an


-methyl derivative (to increase quantum yield) and experiencing dark hydrolysis, switch to a non-substituted benzylic linker. The kinetic isotope effect suggests that while 

-substitution helps photolysis, it is the "Achilles' heel" for dark stability [1].
B. Environmental Controls (The Operating System)

Most "spontaneous" degradation is actually environmentally catalyzed.

  • Buffer Selection (The Nucleophile Problem):

    • Avoid: Primary amine buffers (TRIS, Glycine) if your linkage is an ester or carbonate. These can act as nucleophiles and cleave the group over time.

    • Preferred: Non-nucleophilic buffers like PBS , MOPS , or HEPES (though HEPES can generate radicals under intense light, it is stable in the dark).

  • pH Management:

    • Maintain pH > 6.0. As shown in Figure 1, protonation is the rate-limiting step for dark hydrolysis.

    • Note: Basic conditions (pH > 9) can induce other side reactions (e.g., ester hydrolysis), so pH 7.2–7.4 is the "Goldilocks" zone.

  • Solvent Purity:

    • Use anhydrous solvents (DMSO, DMF) for stock solutions.

    • Store stocks over molecular sieves (3Å or 4Å) to scavenge trace water.

Troubleshooting Workflow

Follow this decision tree to isolate the source of your instability.

Troubleshooting Start Issue: Premature Release in Dark CheckSolvent 1. Check Stock Solvent Is it Anhydrous? Start->CheckSolvent CheckpH 2. Check Buffer pH Is pH < 6.0? CheckSolvent->CheckpH Yes ActionDry Action: Dry Solvent / Add Sieves Hydrolysis requires water. CheckSolvent->ActionDry No CheckStructure 3. Analyze Structure Is it an Alpha-Methyl or DMNB? CheckpH->CheckStructure No ActionBuffer Action: Adjust to pH 7.4 Acid catalyzes cleavage. CheckpH->ActionBuffer Yes CheckStructure->ActionBuffer No (Other Cause) ActionRedesign Action: Switch to unsubstituted NB or EWG-substituted ring. CheckStructure->ActionRedesign Yes (High Lability)

Figure 2: Diagnostic logic for isolating the cause of dark instability.

Frequently Asked Questions (FAQ)

Q: My DMNB-caged ATP is hydrolyzing in the freezer (-20°C). Why? A: This is likely due to "freeze-concentration." As water freezes, the concentration of protons and salts in the remaining liquid phase increases dramatically before complete solidification. This creates a transient "acid spike."

  • Fix: Flash-freeze samples in liquid nitrogen to bypass this phase, or store as a lyophilized powder.

Q: Can I use TFA to deprotect other groups on my molecule without losing the ONB cage? A: Risky. While ONB esters are more stable than t-butyl esters, strong acids like TFA can cleave electron-rich ONB groups (like DMNB).

  • Fix: If you must use acid, use a "scavenger-free" dilute acid or switch to the less electron-rich 2-nitrobenzyl (NB) derivative, which is more acid-tolerant [2].

Q: Does the leaving group affect dark stability? A: Yes, significantly. The lower the


 of the leaving group (conjugate acid), the faster the dark hydrolysis.
  • Example: A caged phosphate (

    
    ) is much more prone to spontaneous hydrolysis than a caged amine or alcohol (
    
    
    
    ). For acidic leaving groups, strictly anhydrous storage is mandatory [3].

References

  • Substituent Effects on Photolysis

    • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects[1][2]

    • Source: ACS Omega (2020)
    • Link:[Link]

  • Acid Stability of Benzyl Esters

    • Title: Protection of Carboxyl Groups (Section 2.2.2.3 Substituted Benzyl Esters)
    • Source: Science of Synthesis (Thieme)
    • Link:[Link]

  • Photocaging in Biological Buffers

    • Title: Using photocaging for fast time-resolved structural biology studies
    • Source: Acta Crystallographica Section D (2016)
    • Link:[Link]

Sources

Troubleshooting incomplete photolysis of caged quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Photopharmacology.

I am Dr. Aris Thorne, Senior Application Scientist. I understand the frustration of a "failed" uncaging experiment. You have synthesized or purchased a complex probe, applied light, and... nothing happened, or the yield is inexplicably low.

Incomplete photolysis of caged quinoline derivatives (most commonly the 8-bromo-7-hydroxyquinoline-2-ylmethyl or BHQ scaffold) is rarely due to a "bad batch" of compound. It is almost always a mismatch between the photophysical properties of the cage and the experimental environment .

This guide bypasses generic advice to target the specific mechanistic failure points of quinoline photochemistry.

Part 1: The Diagnostic Workflow

Before altering your protocol, identify where the failure occurs. Use this logic flow to isolate the variable.

TroubleshootingFlow Start ISSUE: Incomplete Photolysis CheckAbs Step 1: Check UV-Vis Spectrum in Experimental Buffer Start->CheckAbs AbsMatch Does Abs Max match Light Source? CheckAbs->AbsMatch CheckConc Step 2: Calculate OD (Inner Filter Effect) AbsMatch->CheckConc Yes Sol1 Fix: Change Light Source or Adjust pH AbsMatch->Sol1 No HighOD OD > 0.1? CheckConc->HighOD CheckSolv Step 3: Check Solvent System HighOD->CheckSolv No Sol2 Fix: Dilute Sample or Use Scanning Beam HighOD->Sol2 Yes IsProtic Is Water/Nucleophile present? CheckSolv->IsProtic CheckDark Step 4: Dark Stability Control IsProtic->CheckDark Yes Sol3 Fix: Add H2O (>1%) for Carbocation Trap IsProtic->Sol3 No (Dry Solvent) Sol4 Fix: Check Purity/Hydrolysis (HPLC/LCMS) CheckDark->Sol4

Figure 1: Diagnostic Logic Tree for Photolysis Failure. This flowchart isolates photophysical mismatches (Step 1-2) from chemical environment errors (Step 3).

Part 2: Troubleshooting by Category

Category 1: The Inner Filter Effect (IFE)

Symptom: The reaction works in dilute analytical samples (cuvette) but fails in bulk preparation or high-concentration biological assays.

The Science: Quinoline derivatives like BHQ have high extinction coefficients (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). If your concentration is high, the molecules at the front of the vessel absorb all the photons, shielding the molecules behind them. This is the Inner Filter Effect (IFE) .

The Math: According to the Beer-Lambert Law, if the Absorbance (


) is 1.0, only 10% of light transmits through the sample. If 

, only 1% transmits.

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Extinction coefficient[1]
    
  • 
    : Concentration
    
  • 
    : Path length
    

Corrective Action:

Parameter Recommendation Why?

| Optical Density (OD) | Keep OD < 0.1 at


 | Ensures uniform illumination throughout the sample volume. |
| Stirring  | MANDATORY  for bulk | If OD is high, stirring cycles unexposed molecules to the front face. |
| Geometry  | Use thin path lengths | Reduces 

in the equation, lowering total Absorbance. |
Category 2: Solvent & Mechanistic Failure

Symptom: The compound disappears (photobleaches), but the "uncaged" cargo is not recovered.

The Science: The photolysis of (quinolin-2-yl)methyl derivatives proceeds via a solvent-assisted


 photoheterolysis .
  • Excitation leads to heterolytic cleavage, forming a quinoline carbocation and the released cargo (anion).

  • CRITICAL STEP: The carbocation must be trapped by a solvent nucleophile (usually water) to form the stable quinoline-methanol byproduct.[2]

  • Failure Mode: In dry, non-nucleophilic solvents (e.g., anhydrous DCM, pure DMSO), the carbocation and cargo anion may undergo Ion Pair Return (IPR) —they simply recombine, resulting in zero net reaction, or the carbocation attacks the cargo, degrading it.

Mechanism Caged Caged Quinoline (Ground State) Excited Excited State (Singlet) Caged->Excited hv IonPair Ion Pair [Carbocation + Cargo-] Excited->IonPair Heterolysis IonPair->Caged IPR (Dry Solvent) Product Released Cargo + Quinoline-MeOH IonPair->Product Nucleophilic Attack Trap Solvent Trap (H2O) Trap->Product Recomb Recombination (Failure)

Figure 2: The Solvent Trap Requirement. Successful uncaging requires a nucleophile (green path). Absence leads to recombination (red dashed path).

Corrective Action:

  • Aqueous Buffers: Ensure at least 1-5% water is present if using organic co-solvents.

  • Nucleophiles: In the absence of water, add a scavenger like dilute methanol or ethanol.

Category 3: pH and Protonation State

Symptom: No photolysis occurs at pH < 4 or pH > 8, depending on the derivative.

The Science: The absorption spectrum of hydroxyquinoline derivatives is pH-dependent due to the phenolic hydroxyl group (


).
  • Protonated (Phenol) form: Absorbs at shorter wavelengths (often <330 nm).

  • Deprotonated (Phenolate) form: Absorbs at longer wavelengths (360-370 nm).

If you irradiate at 365 nm (standard UV LED) but your buffer is acidic (pH 5), the molecule exists as the phenol, which may have negligible absorption at 365 nm. You are essentially irradiating a transparent solution.

Corrective Action:

  • Check

    
    :  Know the 
    
    
    
    of your specific quinoline cage.
  • Buffer Adjustment: Adjust pH to favor the absorbing species (usually the phenolate for 365 nm excitation) or shift your excitation source to match the phenol form (e.g., 330 nm laser).

Part 3: Advanced Troubleshooting (Two-Photon)

Symptom: No uncaging using IR lasers (720-900 nm) despite reported "Two-Photon Sensitivity."

The Science: Two-photon excitation (2PE) depends on the GM Cross-section (


) , not just linear absorption. However, 2PE is strictly dependent on the peak power density , not average power.
  • Pulse Width Issue: Continuous wave (CW) or nanosecond lasers generally cannot trigger 2PE. You need femtosecond (fs) pulses (Ti:Sapphire).

  • Wavelength: BHQ derivatives often peak in 2PE sensitivity around 740 nm, not 800 nm or 900 nm.

Corrective Action:

  • Laser Check: Confirm you are using a mode-locked Ti:Sapphire laser (pulse width < 140 fs).

  • Wavelength Tuning: Scan the excitation from 720 nm to 760 nm. BHQ efficiency drops sharply beyond 780 nm.

Part 4: Validation Protocol (The "Dark Control")

Do not assume light is the issue until you prove the compound is stable.

Protocol: Dark Hydrolysis Test

  • Prepare two aliquots of your caged compound (50 µM) in your exact experimental buffer.

  • Wrap Aliquot A in aluminum foil (Dark Control).

  • Leave Aliquot B on the benchtop (Ambient Light).

  • Incubate for the duration of your typical experiment (e.g., 1 hour).

  • Analyze both via HPLC or LC-MS.

Interpretation:

  • If A shows free cargo: Your compound is chemically unstable (hydrolysis). The cage is falling off without light. Solution: Store as solid; check buffer pH.

  • If A is intact but B is partially cleaved: Your compound is extremely light-sensitive. Solution: Handle under red safety lights.

References

  • Dore, T. M., et al. (2018). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

    • Foundation for BHQ mechanism and solvent-assisted heterolysis.
  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods.[3] Link

    • Source for Inner Filter Effect and optical density guidelines.
  • Fedoryak, O. D., & Dore, T. M. (2002). "Brominated hydroxyquinoline as a photolabile protecting group with sensitivity to multiphoton excitation." Organic Letters. Link

    • Specific data on BHQ two-photon cross-sections and synthesis.
  • Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

    • Comprehensive review of quantum yields and reaction kinetics.

Sources

Technical Support Center: 8-(2-nitrobenzyloxy)quinoline (8-NBQ) Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Quantum Yield (


) & Reaction Efficiency

Core Analysis: The Efficiency Bottleneck

Welcome to the optimization hub. You are likely here because your uncaging reaction is sluggish, incomplete, or requiring phototoxic levels of UV exposure.

To fix 8-NBQ uncaging, we must first diagnose where the photon energy is being lost. The photolysis of 8-(2-nitrobenzyloxy)quinoline is governed by the Norrish Type II mechanism.[1] The quantum yield (


) is rarely unity; for standard nitrobenzyl systems, it typically hovers between 0.01 and 0.1 .

The Critical Failure Points:

  • The aci-nitro Trap: The excitation forms a short-lived aci-nitro intermediate. Its decay into the final product is the rate-determining step and is highly sensitive to pH and solvent polarity.

  • Inner-Filter Effect (IFE): The byproduct (2-nitrosobenzaldehyde) absorbs strongly at the same UV wavelengths used for uncaging (300–365 nm), effectively "stealing" photons from your remaining caged compound.

  • Quenching: The nitro group is a notorious fluorescence quencher, but it can also undergo non-productive relaxation pathways that waste absorbed photons as heat rather than chemical cleavage.

Troubleshooting & Diagnostics

Use this decision matrix to identify the specific cause of your low yield.

Symptom: Reaction slows down significantly after 50% conversion.
  • Diagnosis: Inner-Filter Effect (IFE) . The accumulation of the nitroso byproduct is shielding the remaining substrate.

  • Validation Test: Perform the Dilution Test . Dilute your sample 10x. If the rate constant increases, IFE is the culprit.

  • Solution:

    • Add a Scavenger: Add 1–5 mM semicarbazide or hydroxylamine to the buffer. These react with the nitroso byproduct to form an oxime, which has a different absorption spectrum and prevents light blockage.

    • Wavelength Shift: Move excitation to the "red edge" of the absorption band (e.g., shift from 350 nm to 365–375 nm) where the byproduct absorbs less.

Symptom: High fluorescence background / Low signal-to-noise.
  • Diagnosis: Premature Hydrolysis or Impurity .

  • Validation Test: Run an HPLC or TLC in the dark. If free 8-hydroxyquinoline is present without light, your compound is hydrolytically unstable.

  • Solution:

    • Store stock solutions in anhydrous DMSO or acetonitrile .

    • Ensure your working buffer pH is near neutral (pH 7.0–7.4). Extreme pH accelerates thermal hydrolysis.

Symptom: Fast initial rate, but low total product yield.
  • Diagnosis: Side Reactions / Imine Formation . The released amine/hydroxyl is reacting with the nitroso byproduct.

  • Solution:

    • Scavengers (Again): The same scavengers (semicarbazide) preventing IFE also prevent the nitroso group from re-reacting with your released payload.

    • Reducing Agents: Add 1 mM DTT or Glutathione (GSH) if compatible with your biological system.

Visualization: The Mechanistic Pathway

Understanding the aci-nitro decay is crucial for optimizing solvent and pH conditions.

NBQ_Mechanism Ground Ground State (8-NBQ) Excited Excited State (Singlet/Triplet) Ground->Excited hv (300-365nm) Aci aci-nitro Intermediate (pH Sensitive) Excited->Aci H-Abstraction (Fast) Cyclic 1,3-Dihydro benzisoxazole Aci->Cyclic Cyclization Product Released 8-Hydroxyquinoline Cyclic->Product Hemiacetal Collapse (Rate Limiting) Byproduct 2-Nitroso benzaldehyde (Toxic/Absorber) Cyclic->Byproduct Byproduct->Ground Absorbs UV (Inner Filter Effect)

Caption: The photolysis pathway of 8-NBQ. Note the "Inner Filter Effect" loop where the byproduct competes for photons.

Optimization Protocols

Protocol A: Chemical Enhancement (The "Scavenger" Method)

Use this when total yield is low due to byproduct interference.

  • Prepare Stock: Dissolve 8-NBQ in DMSO (10 mM).

  • Prepare Buffer: PBS (pH 7.4) containing 5 mM Semicarbazide HCl .

    • Note: Semicarbazide reacts with the nitroso-aldehyde to form a transparent oxime.

  • Mix: Dilute 8-NBQ to 50 µM in the scavenger buffer.

  • Irradiate: Use a 365 nm LED (approx 10 mW/cm²).

  • Monitor: Measure fluorescence emission at 500 nm (excitation 350 nm). 8-Hydroxyquinoline is weakly fluorescent in the cage but highly fluorescent when released (especially if Mg²⁺ is present in the buffer to chelate it).

Protocol B: Solvent Tuning

Use this to improve the quantum yield (


) directly.

The decay of the aci-nitro intermediate is faster in protic solvents, but the quantum yield is often higher in aprotic solvents due to reduced quenching of the excited state.

Solvent SystemEst. Relative EfficiencyNotes
Acetonitrile / Water (50:50) HighGood balance of solubility and proton availability.
Pure Water (Buffer) MediumHigh polarity stabilizes intermediates but can increase non-radiative decay.
Methanol / Ethanol Low-MediumOften leads to side-products (ether formation).

Recommendation: If your application allows, add 10-20% Acetonitrile to your aqueous buffer. This often boosts


 by modifying the solvation shell around the nitro group.

Validation: Measuring Quantum Yield (Actinometry)

Do not rely on literature values alone. Your light source geometry changes the effective photon flux. Use this self-validating method.

The Comparative Method (Simplified): Instead of complex ferrioxalate actinometry, use 2-nitrobenzaldehyde (2-NBA) as a reference standard, as its photochemistry is nearly identical to the cage.

  • Standard: Prepare 50 µM 2-nitrobenzaldehyde in the same buffer.

  • Sample: Prepare 50 µM 8-NBQ.

  • Irradiate: Expose both samples to the same light source for fixed intervals (e.g., 0, 30, 60, 90 seconds).

  • Quantify: Monitor the disappearance of the starting material via HPLC or UV-Vis (decrease in peak at ~300-350 nm).

  • Calculate:

    
    
    
    • 
       (2-NBA) 
      
      
      
      0.41 [1].[2]
    • 
       = Rate constant of decay (slope of ln(C/C0) vs time).
      
    • 
       = Absorbance at excitation wavelength (ensure 
      
      
      
      to avoid IFE).[3]

Frequently Asked Questions (FAQs)

Q: Can I use Two-Photon Excitation (2PE) with 8-NBQ? A: Yes, but with caveats. Simple nitrobenzyl groups have low 2PE cross-sections (


 GM).[4] However, the quinoline ring can act as a weak antenna. For efficient 2PE, you typically need "donor-acceptor" substituted cages (like nitrodibenzofuran). If you must use 8-NBQ for 2PE, use 700–720 nm  excitation and expect to use higher laser power, which increases the risk of thermal damage [2].

Q: My cells are dying after uncaging. Is it the UV light? A: It is likely the nitroso byproduct . Nitrosobenzaldehyde is highly reactive and toxic.

  • Fix: Wash cells immediately after uncaging if possible.

  • Fix: Use the semicarbazide scavenger mentioned in Protocol A (if non-toxic to your specific cell line) or Glutathione (1-5 mM).

Q: How do I store the stock solution? A: 8-NBQ is hydrolytically sensitive. Store as a solid at -20°C. Solutions in anhydrous DMSO are stable for weeks at -20°C if protected from light and moisture. Aqueous solutions should be prepared fresh.

References

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. (2025). Validates the use of nitrobenzyl actinometry and discusses substituent effects on rate constants.

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption. Photochem. Photobiol. Sci. (2006). Comprehensive analysis of one- and two-photon uncaging cross-sections.

  • Photolabile Protecting Groups for Nucleosides. Tetrahedron. (1997).[1] Foundational text on the mechanism and pH dependence of the aci-nitro intermediate.[1][5]

  • Inner-filter effect correction. Benchchem Technical Notes. (2025). Protocols for identifying and correcting IFE in fluorescence/photolysis assays.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 8-((2-nitrophenyl)methoxy)quinoline: Pre- and Post-UV Uncaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Light-Controlled Molecular Release

In the fields of cell biology, pharmacology, and materials science, the ability to control the release of active molecules with spatial and temporal precision is paramount. Photoremovable protecting groups (PPGs), often termed "caging" groups, are a cornerstone of this strategy. These molecular constructs render a bioactive molecule inert until a pulse of light cleaves the protecting group, releasing the active compound on demand.

This guide focuses on 8-((2-nitrophenyl)methoxy)quinoline , a compound that masterfully combines the well-established 2-nitrobenzyl PPG with the intrinsically fluorescent 8-hydroxyquinoline (8-HQ) core. The 2-nitrobenzyl moiety is one of the most widely used PPGs due to its synthetic accessibility and reliable cleavage upon UV irradiation.[1][2][3][4] The quinoline scaffold, on the other hand, is a versatile heterocycle renowned for its diverse biological activities and valuable photophysical properties.[5][6]

The strategic pairing in this molecule creates a powerful "pro-fluorophore." Before UV exposure, the compound is held in a "caged," non-fluorescent state. Upon irradiation, the PPG is cleaved, liberating the highly fluorescent 8-hydroxyquinoline. This light-induced transition from a non-emissive to a highly emissive state provides a direct, real-time spectroscopic handle to monitor the release event. This guide provides a comprehensive comparison of the spectroscopic characteristics of 8-((2-nitrophenyl)methoxy)quinoline before and after UV-induced photolysis, offering researchers the foundational data and protocols needed to leverage this powerful molecular tool.

The Photorelease Mechanism: A Light-Triggered Cascade

The efficacy of the 2-nitrobenzyl cage lies in its well-defined photochemical rearrangement mechanism.[7][8] This process is not a simple bond cleavage but an intramolecular redox reaction initiated by the absorption of a UV photon.

  • Photoexcitation: Upon absorbing UV light (typically in the 300-365 nm range), the nitro group is promoted to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon of the methoxy linker. This forms a transient species known as an aci-nitro intermediate.[1][7]

  • Rearrangement and Cleavage: The unstable aci-nitro intermediate rapidly rearranges through a series of steps, ultimately leading to the cleavage of the benzylic C-O bond.

This cascade releases two products: the deprotected 8-hydroxyquinoline and the byproduct 2-nitrosobenzaldehyde . The entire process occurs rapidly upon irradiation, making it an effective trigger for biological or chemical processes.

Photorelease Mechanism Caged 8-((2-nitrophenyl)methoxy)quinoline (Pre-UV, Non-fluorescent) Excited Excited State Caged->Excited UV Photon (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Uncaged 8-Hydroxyquinoline (Post-UV, Fluorescent) AciNitro->Uncaged Rearrangement & Cleavage Byproduct 2-Nitrosobenzaldehyde AciNitro->Byproduct Experimental Workflow Prep Sample Preparation (10-50 µM in Acetonitrile) PreUV Pre-UV Spectroscopic Analysis (UV-Vis, Fluorescence, NMR, FTIR) Prep->PreUV UV UV Irradiation (e.g., 365 nm LED, controlled time) PreUV->UV Data Data Analysis & Comparison PreUV->Data PostUV Post-UV Spectroscopic Analysis (UV-Vis, Fluorescence, NMR, FTIR) UV->PostUV PostUV->Data

Caption: General experimental workflow for comparative spectroscopic analysis.

Protocol 1: In-Situ UV-Vis and Fluorescence Spectroscopy
  • Rationale: This protocol allows for real-time monitoring of the uncaging reaction within the spectrometer. Acetonitrile is a common solvent as it is transparent in the near-UV and does not interfere with the reaction.

  • Sample Preparation: Prepare a 10-50 µM stock solution of 8-((2-nitrophenyl)methoxy)quinoline in spectroscopic grade acetonitrile.

  • Pre-UV Measurement:

    • Transfer the solution to a quartz cuvette.

    • Record the full UV-Vis absorption spectrum (e.g., 200-600 nm).

    • Record the fluorescence emission spectrum (e.g., Ex: 320 nm, Em: 400-700 nm) to confirm the initial quenched state.

  • Irradiation:

    • Place the cuvette in a controlled UV irradiation setup (e.g., a 365 nm LED lamp or a filtered mercury lamp).

    • Irradiate the sample for a defined period (e.g., 1-10 minutes, depending on lamp power). For kinetic studies, use short, timed intervals.

  • Post-UV Measurement:

    • Immediately after irradiation, place the cuvette back into the spectrometer.

    • Record the UV-Vis and fluorescence spectra again. Note the decrease in the parent compound's absorbance and the dramatic increase in fluorescence intensity.

  • Data Analysis: Overlay the pre- and post-UV spectra to visualize the changes. Quantify the fluorescence increase and correlate it with the change in absorbance.

Protocol 2: NMR and FTIR Analysis
  • Rationale: These techniques require higher concentrations and are typically performed on bulk samples before and after complete conversion. Deuterated solvents are required for NMR.

  • Sample Preparation (Pre-UV): Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃) for NMR, or prepare a KBr pellet/thin film for FTIR. [9]2. Pre-UV Data Acquisition: Acquire the ¹H NMR and FTIR spectra of the starting material.

  • Bulk Irradiation:

    • Dissolve a larger quantity of the compound (e.g., 20-50 mg) in a suitable solvent (e.g., acetonitrile) in a borosilicate glass vessel.

    • Irradiate with a higher power UV source until TLC or HPLC analysis shows complete consumption of the starting material.

    • Evaporate the solvent in vacuo to obtain the crude photoproduct mixture (8-HQ and 2-nitrosobenzaldehyde).

  • Post-UV Data Acquisition:

    • Prepare NMR and FTIR samples of the resulting solid mixture using the same methods as in Step 1.

    • Acquire the ¹H NMR and FTIR spectra of the photoproducts.

  • Data Analysis: Compare the pre- and post-UV spectra, assigning key peaks and noting the disappearance of reactant signals and the appearance of product signals as detailed in Tables 3 and 4.

Conclusion

The spectroscopic characterization of 8-((2-nitrophenyl)methoxy)quinoline provides a clear and compelling narrative of light-induced molecular transformation. Before UV irradiation, the molecule is characterized by the spectroscopic signatures of its constituent parts—the quinoline and 2-nitrophenyl groups—and is notably non-fluorescent. After a brief period of UV exposure, a profound change occurs across all spectroscopic methods:

  • UV-Vis tracks the consumption of the reactant and the formation of new chromophoric products.

  • Fluorescence provides a dramatic "turn-on" signal, confirming the release of the highly emissive 8-hydroxyquinoline.

  • NMR validates the structural change through the disappearance of the key benzylic linker protons and the appearance of new aldehyde and phenolic protons.

  • FTIR confirms the conversion at the functional group level, monitoring the switch from a nitro-ether to a nitroso-aldehyde-alcohol system.

This suite of complementary techniques provides a robust, self-validating system for studying the uncaging event. The data and protocols presented in this guide equip researchers to confidently employ and characterize this versatile photoremovable protecting group, enabling precise control and real-time monitoring of molecular release in a wide array of scientific applications.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide.
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Barth, A., et al. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta. [Link]

  • Cacelli, I., et al. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. [Link]

  • Mohamed, T. A., et al. (2015). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups.
  • Vapourtec. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]

  • Klán, P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Agasti, S. S. (2017). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science. [Link]

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A Comparative Guide to the Cytotoxicity of Caged vs. Free 8-Hydroxyquinoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the cytotoxic performance of free 8-hydroxyquinoline (8-HQ) versus its caged counterpart in cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established methodologies to offer a comprehensive technical overview. We will explore the causalities behind experimental choices, present detailed protocols for validation, and ground all claims in authoritative sources.

Introduction: The Rationale for Caging a Potent Anticancer Agent

8-hydroxyquinoline (8-HQ) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including notable anticancer effects.[1][2][3] The primary anticancer mechanism of 8-HQ is often attributed to its nature as a metal chelator.[4][5] By binding to essential metal ions like copper and zinc, 8-HQ can disrupt cellular homeostasis, induce oxidative stress through the generation of reactive oxygen species (ROS), trigger DNA damage, and ultimately lead to programmed cell death, or apoptosis.[5][6] Studies have shown that 8-HQ and its derivatives can effectively induce caspase-dependent apoptosis and cause cell cycle arrest in a variety of cancer cells.[1][5]

However, the very potency of 8-HQ presents a significant challenge for therapeutic development: a lack of specificity. Systemic administration can lead to off-target toxicity, as the compound's cytotoxic effects are not confined to cancer cells. To address this, researchers have turned to "caging" methodologies. A "caged compound" is a biologically active molecule that has been chemically modified with a photoremovable protecting group (PPG), rendering it inert.[7][8] The active molecule is only released upon irradiation with light of a specific wavelength, offering precise spatiotemporal control over its activity.[7][9] This approach allows for the targeted delivery of the cytotoxic agent, minimizing systemic exposure and enhancing its therapeutic window. 8-Bromo-7-hydroxyquinoline (BHQ) has been identified as an effective photoremovable protecting group that can be cleaved with one-photon (UV) or two-photon (near-IR) excitation, making it suitable for physiological applications.[7][10][11]

This guide will compare the cytotoxicity of free, systemically active 8-HQ with the controlled, light-activated cytotoxicity of a conceptually caged 8-HQ.

The Principle of Caged Compound Activation

The fundamental difference between free and caged 8-HQ lies in their activation mechanism. Free 8-HQ is constitutively active, whereas caged 8-HQ requires an external trigger—light—to release the active molecule. This principle is the cornerstone of its enhanced safety and target specificity.

cluster_0 In System (Dark Condition) cluster_1 Targeted Light Activation Caged_Inactive Caged 8-HQ (Biologically Inert) Target Cancer Cells Caged_Inactive->Target No Cytotoxicity NonTarget Healthy Cells Caged_Inactive->NonTarget No Cytotoxicity Light Light Exposure (e.g., 365nm or 740nm) Free_Active Free 8-HQ (Active) + Photoproducts Caged_Inactive->Free_Active Photolysis (Uncaging) Apoptosis Apoptosis Target->Apoptosis Free_Active->Target Induces Cytotoxicity

Caption: Activation mechanism of a caged 8-HQ compound.

Comparative Cytotoxicity: A Data-Driven Analysis

The efficacy of an anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies higher potency.

The central hypothesis of caging is that the caged compound will exhibit a significantly higher IC50 (lower toxicity) than the free compound in the absence of light. Upon photoactivation, its IC50 should decrease dramatically, approaching the value of the free compound.

CompoundCancer Cell LineConditionIC50 (µM)Reference(s)
Free 8-Hydroxyquinoline HCT 116 (Colon)-9.33 ± 0.22[1]
Free 8-Hydroxyquinoline MRC-5 (Lung Fibroblast)-6.27[12]
8-HQ Derivative (17) MCF-7 (Breast)-78.1 ± 9.3[1]
8-HQ Derivative Hep3B (Hepatocellular)-6.25 ± 0.034 (µg/mL)[13][14]
Caged 8-HQ (Conceptual) Any Cancer LineDark (Inactive)Very High (>100 µM, Expected)[7][8]
Caged 8-HQ (Conceptual) Any Cancer LineLight-ActivatedLow (Comparable to Free 8-HQ)[7][8]

Note: The IC50 values for "Caged 8-HQ (Conceptual)" are illustrative, based on the established principles of photoremovable protecting groups, which are designed to be biologically inert until photolysis.[7][8]

Mechanistic Insights: How 8-HQ Induces Cell Death

The cytotoxic effects of 8-HQ derivatives are primarily mediated through the induction of apoptosis.[6][13] This programmed cell death is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction. This cascade activates caspases, the primary executioners of apoptosis.

HQ Free 8-HQ (Released from Cage) ROS ↑ Reactive Oxygen Species (ROS) HQ->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA DNA Damage ROS->DNA Caspase Caspase Activation Mito->Caspase DNA->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A generalized apoptotic pathway induced by 8-HQ.

Experimental Protocols for Cytotoxicity Assessment

To empirically validate the differential cytotoxicity between caged and free 8-HQ, standardized assays are essential. Here, we provide detailed, self-validating protocols for the MTT assay (to measure cell viability) and Annexin V/PI staining (to quantify apoptosis).

General Experimental Workflow

The overall workflow involves parallel treatment arms to compare the different compound states.

cluster_setup cluster_treatment cluster_assay cluster_analysis Seeding 1. Seed Cancer Cells in 96-well plates Control A. Untreated Control Vehicle B. Vehicle Control (e.g., DMSO) FreeHQ C. Free 8-HQ (Dose-Response) CagedDark D. Caged 8-HQ (Dark, Dose-Response) CagedLight E. Caged 8-HQ (Light-Activated, Dose-Response) MTT MTT Assay (Cell Viability) Control->MTT FACS Annexin V/PI Staining (Apoptosis via Flow Cytometry) Control->FACS Vehicle->MTT Vehicle->FACS FreeHQ->MTT FreeHQ->FACS CagedDark->MTT CagedDark->FACS CagedLight->MTT CagedLight->FACS IC50 Calculate IC50 Values MTT->IC50 ApoptosisQuant Quantify Apoptotic vs. Necrotic Cells FACS->ApoptosisQuant

Caption: Experimental workflow for comparing 8-HQ cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17]

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density that ensures they are in an exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[16]

  • Compound Preparation & Treatment:

    • Prepare stock solutions of free 8-HQ and caged 8-HQ in a suitable solvent like DMSO.

    • Create a serial dilution of each compound in a complete culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include untreated and vehicle-only controls.

  • Incubation & Activation:

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

    • For the light-activated arm, expose the designated wells to the appropriate wavelength of light for a predetermined duration to uncage the 8-HQ. Ensure the "dark" control plates are shielded from light.

  • MTT Addition:

    • After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[18]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15][18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple crystals.[13][15]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader.[13][15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[13]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This dual-staining method differentiates between different cell populations. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis.[20][21] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[20][22]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration (or a range of concentrations) of free 8-HQ and caged 8-HQ (both dark and light-activated conditions) as determined by the MTT assay.

  • Cell Harvesting: After the treatment period, collect both floating and adherent cells. Use trypsin for adherent cells and combine them with the supernatant from the same well.[13][20]

  • Washing: Wash the collected cells twice with ice-cold PBS, centrifuging at a low speed (e.g., 300 x g) for 5 minutes between washes.[22]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13][22]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][22]

  • Analysis: Analyze the stained cells immediately by flow cytometry. Acquire data for at least 10,000 events per sample.[22]

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Conclusion and Future Directions

The strategic application of photoremovable protecting groups offers a compelling solution to the therapeutic limitations of potent cytotoxic agents like 8-hydroxyquinoline. By rendering the molecule inert until its arrival at a target site, "caging" provides an unparalleled level of control, promising to reduce off-target toxicity and enhance anticancer efficacy. The experimental frameworks provided in this guide offer a robust system for validating this hypothesis. Future research should focus on synthesizing and directly testing various caged 8-HQ derivatives in a broad panel of cancer cell lines and eventually in in vivo models to confirm the therapeutic benefits of this light-activated approach. The development of cages sensitive to two-photon excitation using near-infrared light is particularly promising, as it allows for deeper tissue penetration and further minimizes photodamage to healthy tissue.[7][9]

References

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